molecular formula C20H41NO3 B1583871 N,N-Bis(2-hydroxyethyl)hexadecanamide CAS No. 7545-24-6

N,N-Bis(2-hydroxyethyl)hexadecanamide

Cat. No. B1583871
CAS RN: 7545-24-6
M. Wt: 343.5 g/mol
InChI Key: VJESJEJNMGVQLZ-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)hexadecanamide is a chemical compound with the molecular formula C20H41NO3 . It contains a total of 64 bonds, including 23 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .


Molecular Structure Analysis

The molecular structure of N,N-Bis(2-hydroxyethyl)hexadecanamide consists of 20 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It contains a total of 64 bonds, including 23 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(2-hydroxyethyl)hexadecanamide include a molecular weight of 287.4381 , and it contains a total of 64 bonds .

Scientific Research Applications

1. Biodegradable Corrosion Inhibitors

N,N-Bis(2-hydroxyethyl)hexadecanamide has been studied as a component in the synthesis of gemini cationic surfactants, which serve as effective and environmentally friendly corrosion inhibitors for carbon steel in acidic solutions. These inhibitors demonstrate high efficiency even at low concentrations and adhere to the carbon steel surface following the Langmuir adsorption isotherm. Their mixed-type inhibitor behavior, surface activity, and corrosion inhibition relationship have been discussed in detail, highlighting their potential in corrosion protection and environmental safety (Tawfik, Abd-Elaal, & Aiad, 2016).

2. Surface Activity and Biological Applications

The surface and biological activities of certain biodegradable gemini cationic surfactants, including variants of N,N-Bis(2-hydroxyethyl)hexadecanamide, have been synthesized and examined. These surfactants exhibit high surface activity and spontaneous adsorption and micellization processes. They also demonstrate notable antimicrobial activities against various strains of pathogenic bacteria and fungi, as well as sulfate-reducing bacteria, underscoring their potential in biocidal applications. Their biodegradability was confirmed through environmental testing, making them suitable for ecological considerations (Tawfik, 2015).

3. Enhancement of Surfactant Solutions

N,N-Bis(2-hydroxyethyl)hexadecanamide and related compounds have been utilized in enhancing the properties of detergent additives and intermediates. They have been observed to increase the viscosity of solutions and stabilize foam in various applications. This versatility makes them valuable in the formulation of more effective cleaning agents and industrial surfactants (Weil, Parris, Noble, Smith, & Stirton, 1971).

4. Drug Delivery Systems

Studies have shown that N,N-Bis(2-hydroxyethyl)hexadecanamide plays a role in the development of drug delivery systems. For instance, its variants have been used to augment liposomes for enhanced stability, cellular uptake, and penetration. This has implications for delivering drugs across biological barriers such as the blood-brain barrier, offering new avenues in pharmaceutical delivery methods (Pavlov et al., 2020).

5. Food Packaging Applications

N,N-Bis(2-hydroxyethyl)hexadecanamide and related compounds have been identified as non-volatile migrants in polypropylene films used in food packaging. Their presence, along with other compounds, emphasizes the need for careful analysis and regulation of materials used in food contact applications. This research contributes to the understanding of food safety and packaging material composition (Vera, Canellas, & Nerín, 2018).

Future Directions

The future directions for research on N,N-Bis(2-hydroxyethyl)hexadecanamide could involve further exploration of its potential biological activities, given the reported activities of related compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

N,N-bis(2-hydroxyethyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18-22)17-19-23/h22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESJEJNMGVQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022468, DTXSID90880419
Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-hydroxyethyl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-hydroxyethyl)hexadecanamide

CAS RN

7545-24-6, 68603-40-7
Record name Palmitic acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7545-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)hexadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amides, C16-18, N,N-bis(hydroxyethyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-hydroxyethyl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)hexadecan-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITIC DIETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ3923Q89F
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2.75 g palmitoyl chloride (10 mmol) in 20 ml anhydrous ethylether is added drop by drop in 30 minutes to a solution of 2.2 g diethanolamine (21 mmol) in 50 ml methanol and 100 ml anhydrous ethyl ether under continuous stirring at 0° C.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Wang, J Kinyua, T Jiang, M Sedlak… - Environmental …, 2022 - Wiley Online Library
The combustion of structures and household materials as well as firefighting during wildfires lead to releases of potentially hazardous chemicals directly into the landscape. Subsequent …
Number of citations: 5 setac.onlinelibrary.wiley.com
R Balwierz, P Biernat, A Jasińska-Balwierz… - International Journal of …, 2023 - mdpi.com
Facial makeup cosmetics are commonly used products that are applied to the skin, and their ingredients come into contact with it for many years. Consequently, they should only contain …
Number of citations: 2 www.mdpi.com

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